
Hexyl dichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C8H14Cl2O2
. It is an ester derived from dichloroacetic acid and hexanol. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with hexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction is as follows:
Dichloroacetic acid+HexanolH2SO4Hexyl dichloroacetate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester.
Analyse Chemischer Reaktionen
Types of Reactions: Hexyl dichloroacetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into dichloroacetic acid and hexanol.
Reduction: Reduction reactions can convert the dichloroacetate group into a less oxidized form.
Substitution: The chlorine atoms in the dichloroacetate group can be substituted by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed:
Hydrolysis: Dichloroacetic acid and hexanol.
Reduction: Products depend on the reducing agent used.
Substitution: Products vary based on the nucleophile involved.
Wissenschaftliche Forschungsanwendungen
Hexyl dichloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on cellular metabolism and enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism by which hexyl dichloroacetate exerts its effects involves the interaction with cellular enzymes and metabolic pathways. It can inhibit certain enzymes involved in the tricarboxylic acid cycle, leading to alterations in cellular energy metabolism. This inhibition can affect the production of adenosine triphosphate (ATP) and other metabolic intermediates.
Vergleich Mit ähnlichen Verbindungen
Hexyl dichloroacetate can be compared with other esters of dichloroacetic acid, such as:
- Methyl dichloroacetate
- Ethyl dichloroacetate
- Butyl dichloroacetate
Uniqueness: this compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological systems. This longer chain can also affect its physical properties, such as boiling point and viscosity, making it suitable for specific applications where other esters might not be as effective.
Eigenschaften
CAS-Nummer |
37079-04-2 |
|---|---|
Molekularformel |
C8H14Cl2O2 |
Molekulargewicht |
213.10 g/mol |
IUPAC-Name |
hexyl 2,2-dichloroacetate |
InChI |
InChI=1S/C8H14Cl2O2/c1-2-3-4-5-6-12-8(11)7(9)10/h7H,2-6H2,1H3 |
InChI-Schlüssel |
WZSTYEOGVNOGKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


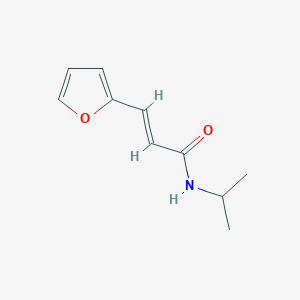
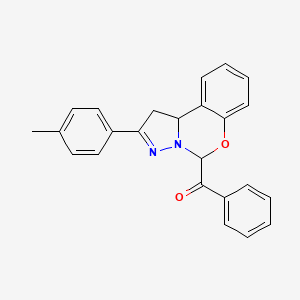
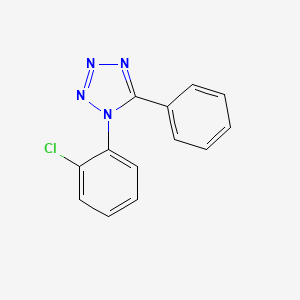

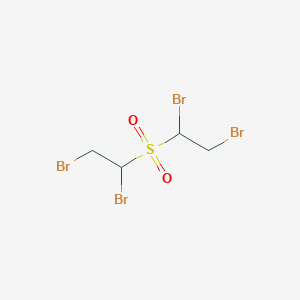



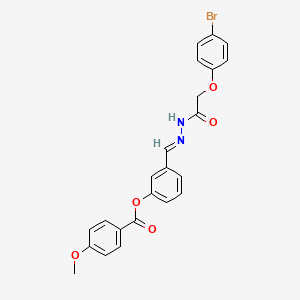
![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12001390.png)
![4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12001393.png)

![[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea](/img/structure/B12001413.png)
![2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol](/img/structure/B12001422.png)
